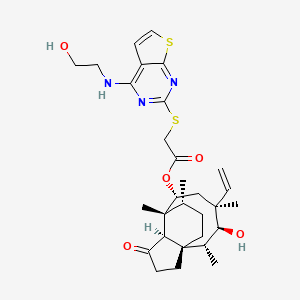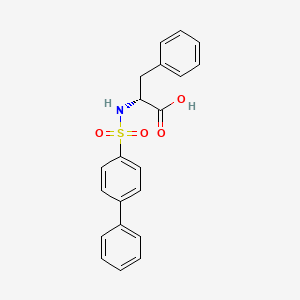
Mmp-2/mmp-9 inhibitor i
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MMP-2/MMP-9 Inhibitor I typically involves the following steps:
Formation of the biphenyl sulfonyl chloride: This is achieved by reacting biphenyl with chlorosulfonic acid.
Coupling with an amino acid derivative: The biphenyl sulfonyl chloride is then coupled with an amino acid derivative, such as phenylalanine, under basic conditions to form the sulfonamide linkage.
Final product purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of biphenyl sulfonyl chloride and amino acid derivatives are synthesized.
Automated coupling reactions: Automated reactors are used to couple the intermediates under controlled conditions.
Purification and quality control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity
化学反应分析
Types of Reactions
MMP-2/MMP-9 Inhibitor I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives
科学研究应用
MMP-2/MMP-9 Inhibitor I has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.
Biology: Helps in understanding the role of MMP-2 and MMP-9 in biological processes such as cell migration, invasion, and tissue remodeling.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new drugs targeting matrix metalloproteinases for various diseases .
作用机制
MMP-2/MMP-9 Inhibitor I exerts its effects by binding to the active sites of MMP-2 and MMP-9, thereby preventing these enzymes from degrading the extracellular matrix. This inhibition disrupts critical pathways involved in tumor growth, angiogenesis, and metastasis. The compound’s interaction with the zinc ion in the enzyme’s catalytic site is crucial for its inhibitory activity .
相似化合物的比较
Similar Compounds
MMP-2/MMP-9 Inhibitor II: Another potent inhibitor of MMP-2 and MMP-9 with a different chemical structure.
Batimastat: A broad-spectrum matrix metalloproteinase inhibitor.
Marimastat: Another broad-spectrum inhibitor with similar applications
Uniqueness
MMP-2/MMP-9 Inhibitor I is unique due to its high specificity and potency towards MMP-2 and MMP-9. Unlike broad-spectrum inhibitors, it selectively targets these two enzymes, reducing the risk of off-target effects and toxicity .
属性
分子式 |
C21H19NO4S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
(2R)-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24)/t20-/m1/s1 |
InChI 键 |
JBYHBQIDTNHWJF-HXUWFJFHSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


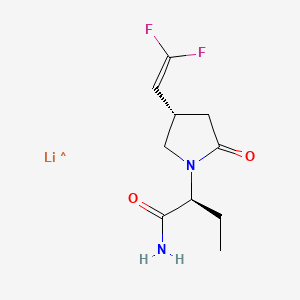
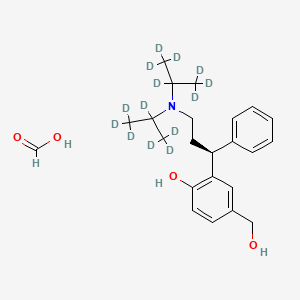
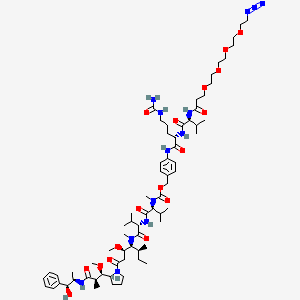
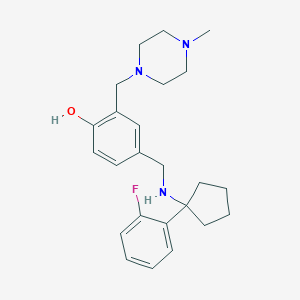
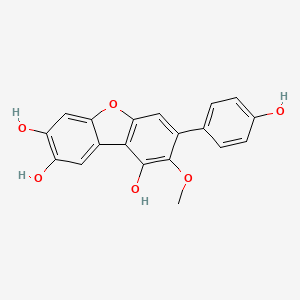

![N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)
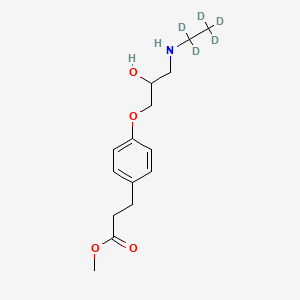
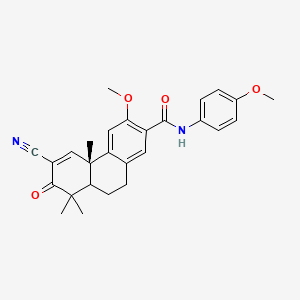
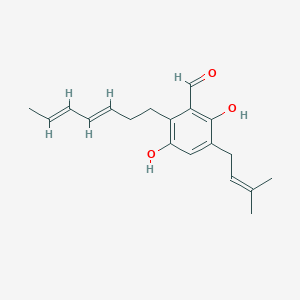
![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)
